molecular formula C19H18N2O3S2 B2845759 2-(4-(ethylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 941884-29-3

2-(4-(ethylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No. B2845759
CAS RN: 941884-29-3
M. Wt: 386.48
InChI Key: FDVAHTZCXWTCQS-UHFFFAOYSA-N
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Description

The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a phenyl ring, an ethylsulfonyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), attached to a phenyl ring (a six-membered carbon ring) via an acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the phenyl ring, and the ethylsulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and phenyl rings could contribute to its aromaticity .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity : Research has demonstrated the synthesis and antimicrobial evaluation of novel sulphonamide derivatives, highlighting their potential in treating infections. These compounds have shown effectiveness against a range of bacterial strains, indicating their utility in developing new antimicrobial agents (Fahim & Ismael, 2019).

  • Anticancer Evaluation : Studies on the synthesis, characterization, and in vitro anticancer evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles reveal promising results against cancer cell lines. These compounds have demonstrated cytostatic and antiproliferative activities, making them potential candidates for cancer therapy (Zyabrev et al., 2022).

Molecular Docking and Enzyme Inhibitory Activities

  • Enzyme Inhibition : The design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors highlight their significance in cancer treatment. These compounds have shown potent inhibitory effects on kidney-type glutaminase (GLS), suggesting their role in exploring therapeutic strategies for cancer (Shukla et al., 2012).

  • Molecular Docking Studies : Investigations into the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids using the IEFPCM solvation model have provided insights into its potential biological activities. The molecular docking analysis aids in understanding the compound's interactions with biological targets, indicating its potential in drug discovery (Bharathy et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, thiazole derivatives have been studied for their antimicrobial and anti-inflammatory properties .

Future Directions

Future research could explore the potential applications of this compound, such as its possible antimicrobial or anti-inflammatory properties .

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-2-26(23,24)16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-25-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVAHTZCXWTCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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